2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid
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Overview
Description
“2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid” is a chemical compound with the CAS Number: 2344677-91-2 . It has a molecular weight of 407.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25NO5/c26-22(27)12-16-13-25(15-24(30-16)10-5-11-24)23(28)29-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Hydrolysis and Acylation Research
- Research on acid-catalyzed hydrolysis of related compounds under mild conditions led to the formation of certain carbonitriles, with acylation providing N-acyl derivatives (Belikov et al., 2013). This study emphasizes the chemical transformations relevant to compounds like 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid.
Synthesis and Theoretical Studies
- A study on the synthesis of biologically active compounds, including the use of gabapentin and glyoxal in an intermolecular Ugi reaction, reveals the versatility of such compounds in producing novel biological substances (Amirani Poor et al., 2018).
Spiroheterocyclic Compound Synthesis
- The synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and their antimicrobial properties highlight the potential of such compounds in medical applications (Al-Ahmadi & El-zohry, 1995).
Protection of Hydroxy-Groups
- The use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups in organic synthesis is critical, as it allows for selective reactions and easy removal under specific conditions, illustrating the chemical utility of such groups (Gioeli & Chattopadhyaya, 1982).
Catalytic Hydrogenation in Organic Synthesis
- The transformation of specific malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates through catalytic hydrogenation demonstrates the relevance of such compounds in synthesizing complex molecular structures (Sukhorukov et al., 2008).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)12-16-13-25(15-24(30-16)10-5-11-24)23(28)29-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBFSYHFXPCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC(O2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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